Cas no 959236-12-5 (4-(trifluoromethyl)-1H-indole-3-carbaldehyde)

4-(trifluoromethyl)-1H-indole-3-carbaldehyde structure
959236-12-5 structure
Product Name:4-(trifluoromethyl)-1H-indole-3-carbaldehyde
Numero CAS:959236-12-5
MF:C10H6F3NO
MW:213.15595293045
MDL:MFCD09954786
CID:1123190
PubChem ID:34175959
Update Time:2025-05-23

4-(trifluoromethyl)-1H-indole-3-carbaldehyde Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-(trifluoromethyl)-1H-Indole-3-carboxaldehyde
    • 4-(trifluoromethyl)-1H-indole-3-carbaldehyde
    • 4-(Trifluoromethyl)-1H-indole-3-carboxaldehyde (ACI)
    • F15931
    • MFCD09954786
    • SY056975
    • 4-(Trifluoromethyl)indole-3-carbaldehyde
    • SCHEMBL3676142
    • DB-348873
    • CS-12404
    • 959236-12-5
    • AC-29781
    • Z1509199160
    • AKOS022669253
    • CS-0374156
    • EN300-7464650
    • DTXSID201248166
    • MDL: MFCD09954786
    • Inchi: 1S/C10H6F3NO/c11-10(12,13)7-2-1-3-8-9(7)6(5-15)4-14-8/h1-5,14H
    • Chiave InChI: YGSKOERZFUTESV-UHFFFAOYSA-N
    • Sorrisi: O=CC1C2C(=CC=CC=2C(F)(F)F)NC=1

Proprietà calcolate

  • Massa esatta: 213.04014830g/mol
  • Massa monoisotopica: 213.04014830g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 1
  • Complessità: 254
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.4
  • Superficie polare topologica: 32.9Ų

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4-(trifluoromethyl)-1H-indole-3-carbaldehyde Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  0 °C; 0 °C → rt; 45 - 120 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt; 15 - 30 min, neutralized, rt
Riferimento
Nature-inspired remodeling of (aza)indoles to meta-aminoaryl nicotinates for late-stage conjugation of vitamin B3 to (hetero)arylamines
Varun, Begur Vasanthkumar ; Vaithegi, Kannan ; Yi, Sihyeong ; Park, Seung Bum, Nature Communications, 2020, 11(1),

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  0 °C; 10 min, 0 °C
1.2 Solvents: Dimethylformamide ;  0 °C; 0 °C → 45 °C; 2 h, 45 °C; 45 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 9 - 10, rt
Riferimento
Preparation of cyclic peptides was antibacterial compounds
, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  0 °C; 30 min, 0 °C; 1 h, 40 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  1.5 h, 40 °C
Riferimento
Preparation of amide compounds as B-Raf kinase inhibitors
, Japan, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Cuprous iodide Solvents: Dimethylformamide ;  18 h, rt → 85 °C; 85 °C → rt
Riferimento
Preparation of pyrimidinylindolecarboxamide derivatives and analogs for use as P2X7 receptor modulators
, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Cuprous iodide Solvents: Dimethylformamide ;  18 h, rt → 85 °C; 85 °C → rt
Riferimento
Preparation of heteroaryl amide analogs as P2X7 receptor modulators
, World Intellectual Property Organization, , ,

4-(trifluoromethyl)-1H-indole-3-carbaldehyde Raw materials

4-(trifluoromethyl)-1H-indole-3-carbaldehyde Preparation Products

4-(trifluoromethyl)-1H-indole-3-carbaldehyde Letteratura correlata

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